1-Methanesulfonylazetidine-2-carbohydrazide
Description
1-Methanesulfonylazetidine-2-carbohydrazide is a heterocyclic compound featuring an azetidine ring (a four-membered saturated cyclic amine) substituted with a methanesulfonyl group at the 1-position and a carbohydrazide moiety at the 2-position. The methanesulfonyl (mesyl) group enhances electrophilicity and stability, while the carbohydrazide functional group provides sites for hydrogen bonding and metal coordination, making the compound relevant in medicinal chemistry and catalysis .
Properties
IUPAC Name |
1-methylsulfonylazetidine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O3S/c1-12(10,11)8-3-2-4(8)5(9)7-6/h4H,2-3,6H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHGKCQAQKAWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Alkylation of γ-Amino Acids
Procedure :
- Starting material: γ-Amino acid derivatives (e.g., 4-aminobutyric acid).
- Reaction: Bromination at the α-position followed by base-mediated cyclization.
- Example:
Optimization :
- Use of chiral auxiliaries (e.g., α-methylbenzylamine) enables enantioselective synthesis.
- Solvent: Aqueous or alcoholic media with controlled pH.
Introduction of Methanesulfonyl Group
Mesylation is critical for introducing the methanesulfonyl (-SO₂CH₃) moiety.
Direct Mesylation of Azetidine Amines
Procedure :
- Substrate: Azetidine-2-carboxylic acid or its protected derivatives.
- Reagent: Methanesulfonyl chloride (MsCl).
- Conditions:
Example :
Alternative Protecting Group Strategies
- Boc Protection : Temporary Boc-group installation prevents over-mesylation.
- Trityl Protection : Used in multistep syntheses to stabilize intermediates.
Carbohydrazide Functionalization
The carbohydrazide (-CONHNH₂) group is introduced via hydrazine coupling.
Hydrazinolysis of Esters
Procedure :
- Substrate: 1-Methanesulfonylazetidine-2-carboxylic acid ester.
- Reagent: Hydrazine hydrate (N₂H₄·H₂O).
- Conditions:
Example :
Condensation with Hydrazine Derivatives
Procedure :
- Substrate: 1-Methanesulfonylazetidine-2-carbonyl chloride.
- Reagent: Anhydrous hydrazine.
- Conditions:
Integrated Synthetic Routes
Patent-Based Method (WO2000063168A1)
- Azetidine Formation : Cyclization of γ-chloroamine derivatives.
- Mesylation : MsCl in DCM with TEA.
- Carbohydrazide Formation : Ester hydrazinolysis.
Journal-Based Method (PMC7221572)
- Azetidine-2-carboxylic Acid Synthesis : Asymmetric intramolecular alkylation.
- Mesylation : MsCl in chloroform at −40°C.
- Hydrazide Coupling : Reaction with hydrazine hydrate in ethanol.
Data Tables
Table 1: Comparison of Key Synthesis Methods
Table 2: Solvent and Catalyst Impact on Mesylation
| Solvent | Base | Temperature | Yield | Byproducts |
|---|---|---|---|---|
| DCM | TEA | 0°C | 92% | <5% sulfonic acid |
| Chloroform | DIPEA | −40°C | 88% | <3% over-mesylation |
| THF | Pyridine | 25°C | 75% | 15% decomposition |
Chemical Reactions Analysis
1-Methanesulfonylazetidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the methanesulfonyl group.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methanesulfonylazetidine-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-Methanesulfonylazetidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The specific molecular targets and pathways involved depend on the context of its use, such as its application in antimicrobial or anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Methanesulfonylazetidine-2-carbohydrazide and related hydrazide derivatives:
Structural and Functional Divergences
- Substituent Effects :
- Methanesulfonyl vs. Sulfanyl/Sulfonyl : The mesyl group in the target compound is a stronger electron-withdrawing group compared to sulfanyl () or sulfonyl (), enhancing electrophilicity at the azetidine nitrogen .
- Carbohydrazide vs. Thiosemicarbazide : The carbohydrazide moiety lacks the sulfur atom present in thiosemicarbazide derivatives (), reducing metal-chelating capacity but improving oxidative stability.
Biological Activity
1-Methanesulfonylazetidine-2-carbohydrazide is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.
Chemical Structure and Properties
This compound features a unique combination of an azetidine ring, a methanesulfonyl group, and a carbohydrazide moiety. This structural configuration contributes to its reactivity and potential biological effects. The compound can be synthesized through the reaction of azetidine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base, followed by hydrazine hydrate addition.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules such as DNA and proteins. The compound acts as an alkylating agent , forming covalent bonds that can inhibit DNA replication and protein synthesis, ultimately leading to cell death. This mechanism is particularly relevant in the context of its potential use in anticancer therapies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.
Anticancer Activity
The compound has been studied for its anticancer properties, with preliminary findings suggesting that it may induce apoptosis in cancer cells. Its mechanism involves the disruption of critical cellular processes, which can lead to tumor cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Azetidine-2-carboxylic acid | Lacks methanesulfonyl and carbohydrazide groups | Limited reactivity |
| Methanesulfonyl chloride | Used in synthesis; lacks azetidine ring | No significant biological activity |
| Hydrazine hydrate | Precursor in synthesis; lacks azetidine and sulfonyl | Limited biological relevance |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 μg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values ranging from 30 to 70 μM across different cell lines. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and DNA fragmentation.
Q & A
Q. What are the standard synthetic routes for 1-Methanesulfonylazetidine-2-carbohydrazide, and what key reaction conditions influence yield?
The synthesis typically involves condensation of methanesulfonyl hydrazide with appropriate carbonyl precursors (e.g., aldehydes or ketones). Key conditions include:
- Solvent selection : Ethanol or DMF under reflux (60–80°C) to enhance solubility and reaction kinetics .
- Catalysts : Acidic or basic conditions (e.g., glacial acetic acid or triethylamine) to facilitate hydrazone formation .
- Reaction monitoring : TLC (chloroform:methanol, 7:3) to track progress and ensure completion .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- FT-IR : Confirms the presence of sulfonyl (SO₂, ~1350–1150 cm⁻¹) and hydrazide (N–H, ~3300 cm⁻¹) functional groups .
- NMR (¹H/¹³C) : Identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm) and carbon connectivity .
- X-ray crystallography : Resolves 3D structure using SHELX software for refinement and validation .
Q. What structural features of this compound influence its reactivity in condensation reactions?
- The sulfonyl group enhances electrophilicity, facilitating nucleophilic attack by aldehydes .
- The hydrazide moiety acts as a bifunctional nucleophile, enabling Schiff base formation .
Advanced Research Questions
Q. How can researchers optimize solvent and catalyst selection to improve reaction efficiency?
Systematic screening using a factorial design approach is recommended:
| Variable | Options | Optimization Goal |
|---|---|---|
| Solvent | Ethanol, DMF, THF | Maximize solubility |
| Catalyst | p-TsOH, Amberlyst-15, no catalyst | Minimize side reactions |
| Temperature | 25°C (rt), 60°C, reflux | Balance yield vs. energy |
| Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity . |
Q. What computational strategies predict the bioactivity of derivatives against enzymatic targets (e.g., carbonic anhydrase)?
- Molecular docking : Use AutoDock Vina to model interactions between the sulfonyl group and enzyme active sites (e.g., Zn²⁺ in carbonic anhydrase) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the azetidine ring) with inhibitory activity .
Q. How should researchers address discrepancies between spectroscopic and crystallographic data during structure validation?
- Cross-validation : Compare NMR-derived torsion angles with X-ray data using PLATON/ADDSYM to check for symmetry mismatches .
- Dynamic NMR : Resolve conformational flexibility (e.g., azetidine ring puckering) that may cause spectral broadening .
Q. What methodological considerations are critical when designing in vitro assays for carbonic anhydrase inhibition?
- Enzyme isoform specificity : Use recombinant human isoforms (e.g., hCA II vs. IX) to assess selectivity .
- Control experiments : Include acetazolamide as a positive control and measure IC₅₀ values via stopped-flow CO₂ hydration assays .
Q. How can high-throughput crystallographic pipelines resolve structural ambiguities in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
